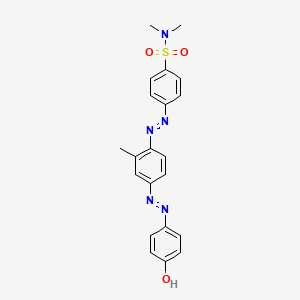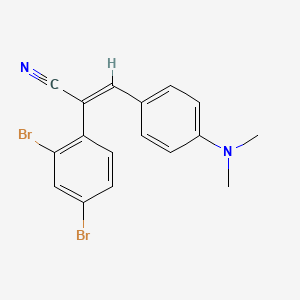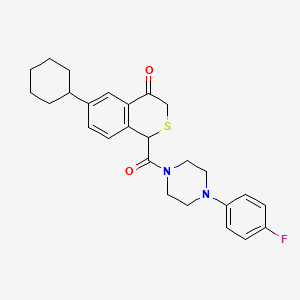
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-heptyl-4-hydroxy-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-heptyl-4-hydroxy-4-methyl- is a complex organic compound known for its unique spirocyclic structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives typically involves multiple steps, including the formation of spirocyclic intermediates. One common method involves the reaction of 8-[2-(4-fluorophenyl)ethyl]-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one with n-butylamine . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
1-Oxa-3,8-diazaspiro(4.5)decan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to simplify the compound or alter its reactivity.
Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized spirocyclic compounds .
科学的研究の応用
1-Oxa-3,8-diazaspiro(4.5)decan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on neural calcium uptake and potential neuroprotective properties.
Medicine: Investigated for its potential in treating conditions like brain edema and memory deficits.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects primarily through the inhibition of neural calcium uptake. This action is believed to protect against brain edema and memory deficits by stabilizing neural cell membranes and preventing calcium overload. The exact molecular targets and pathways involved are still under investigation, but they likely include interactions with calcium channels and related signaling pathways .
類似化合物との比較
Similar Compounds
2-Azaspiro(4.4)nonane-1,3-dione: Known for its anticonvulsant properties.
3-Cyclohexyl-pyrrolidine-2,5-dione: Studied for its neuroprotective effects.
Uniqueness
1-Oxa-3,8-diazaspiro(4Its ability to inhibit neural calcium uptake and protect against brain edema and memory deficits further distinguishes it from similar compounds .
特性
CAS番号 |
134070-17-0 |
|---|---|
分子式 |
C31H42F2N2O3 |
分子量 |
528.7 g/mol |
IUPAC名 |
8-[4,4-bis(4-fluorophenyl)butyl]-3-heptyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C31H42F2N2O3/c1-3-4-5-6-7-21-35-29(36)38-31(30(35,2)37)18-22-34(23-19-31)20-8-9-28(24-10-14-26(32)15-11-24)25-12-16-27(33)17-13-25/h10-17,28,37H,3-9,18-23H2,1-2H3 |
InChIキー |
VPQAVDJFFMKFGQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCN1C(=O)OC2(C1(C)O)CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-(2,4-dichlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B15180922.png)





